molecular formula C11H11NO B2854371 7,8-Dimethylquinolin-5-ol CAS No. 2445785-60-2

7,8-Dimethylquinolin-5-ol

Cat. No.: B2854371
CAS No.: 2445785-60-2
M. Wt: 173.215
InChI Key: RNOQUPZFCRYAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethylquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO It is a derivative of quinoline, characterized by the presence of two methyl groups at the 7th and 8th positions and a hydroxyl group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with aniline in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dimethylquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinolin-5-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells. The compound may also interact with enzymes and receptors, leading to the inhibition of key biological pathways .

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position.

    7,8-Dimethylquinoline: Lacks the hydroxyl group at the 5th position.

Uniqueness: 7,8-Dimethylquinolin-5-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7,8-dimethylquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQUPZFCRYAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.